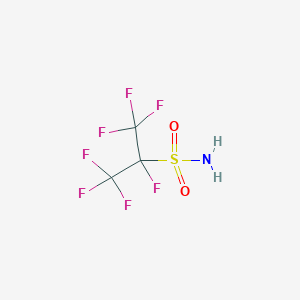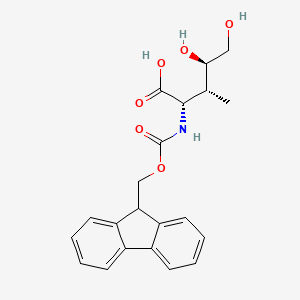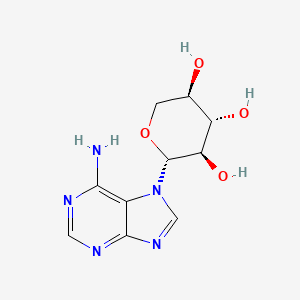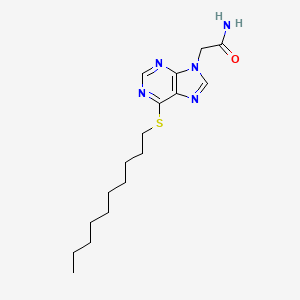
2-(6-Decylsulfanylpurin-9-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Decylsulfanylpurin-9-yl)acetamide is a chemical compound with a unique structure that combines a purine base with a decylsulfanyl group and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Decylsulfanylpurin-9-yl)acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group is introduced via a nucleophilic substitution reaction, where a decylthiol reacts with a halogenated purine derivative.
Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(6-Decylsulfanylpurin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group or to modify the purine base.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学研究应用
2-(6-Decylsulfanylpurin-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(6-Decylsulfanylpurin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The decylsulfanyl group and the purine base play crucial roles in these interactions, contributing to the compound’s specificity and potency.
相似化合物的比较
Similar Compounds
2-(6-Decylsulfanylpurin-9-yl)acetamide: Unique due to the presence of the decylsulfanyl group.
2-(6-Methylsulfanylpurin-9-yl)acetamide: Similar structure but with a methylsulfanyl group instead of a decylsulfanyl group.
2-(6-Decylsulfanylpurin-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decylsulfanyl group enhances its lipophilicity, while the acetamide moiety contributes to its stability and reactivity.
属性
CAS 编号 |
646509-92-4 |
|---|---|
分子式 |
C17H27N5OS |
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-(6-decylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C17H27N5OS/c1-2-3-4-5-6-7-8-9-10-24-17-15-16(19-12-20-17)22(13-21-15)11-14(18)23/h12-13H,2-11H2,1H3,(H2,18,23) |
InChI 键 |
IEHMTODWSWMBJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
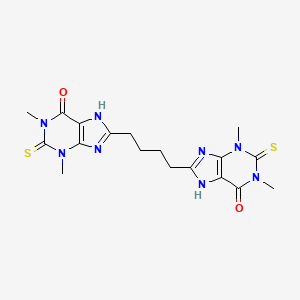
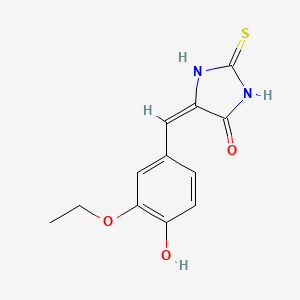
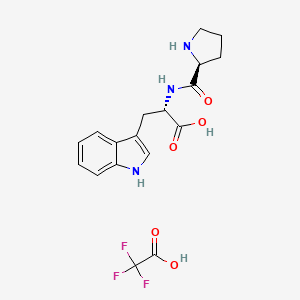
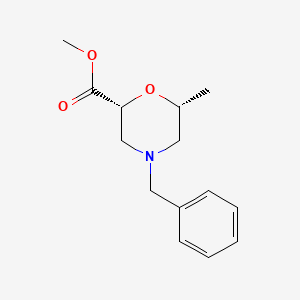
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
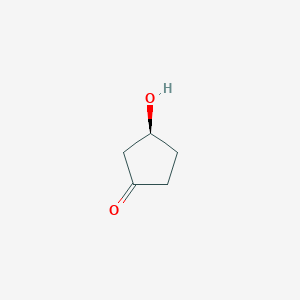
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
